2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both imidazo and pyridine rings in the structure makes it a versatile scaffold for various chemical reactions and functionalizations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions. One common method includes the use of 2-aminopyridine and 4-ethoxybenzaldehyde in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: 2-(4-Ethoxyphenyl)-5-nitroimidazo[1,2-a]pyridine-3-carbaldehyde.
Scientific Research Applications
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazo[1,2-a]pyridine scaffold is known to bind to specific sites on proteins, potentially inhibiting their activity or altering their function . The exact pathways involved can vary depending on the specific biological context and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but lacks the ethoxy group on the phenyl ring.
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s electronic properties, making it more or less reactive in certain chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-13-8-6-12(7-9-13)16-14(11-19)18-10-4-3-5-15(18)17-16/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHFWVCLWUROE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197952 | |
Record name | 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898389-41-8 | |
Record name | 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898389-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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